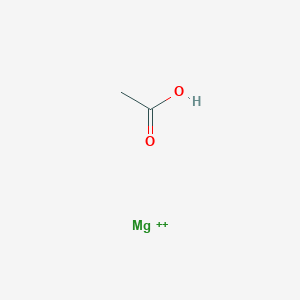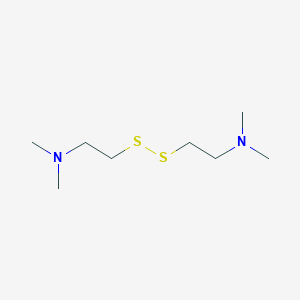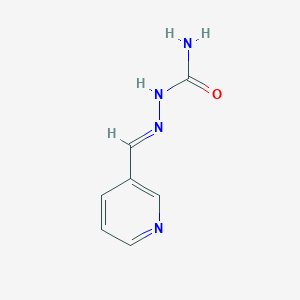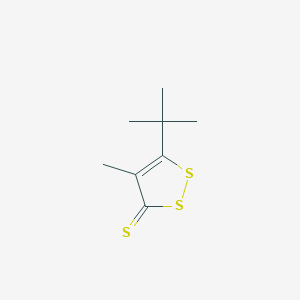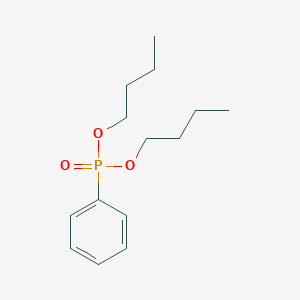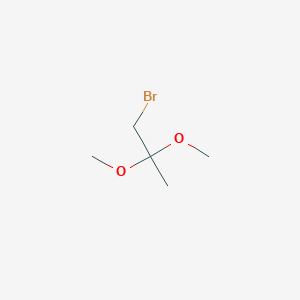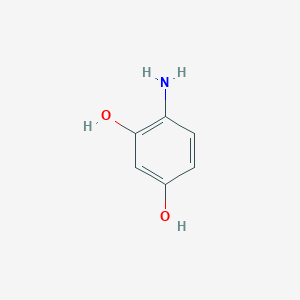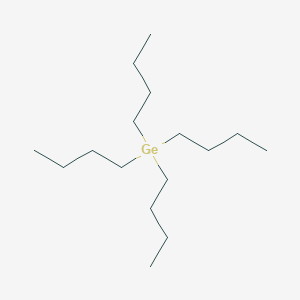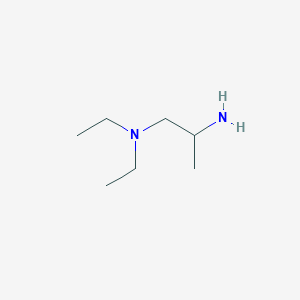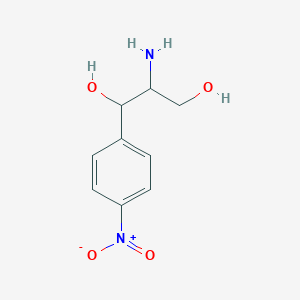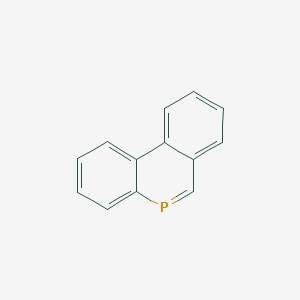
Phosphanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphanthridine is a heterocyclic compound that contains three nitrogen atoms and a phosphorus atom in its structure. It was first synthesized in 1936 by Michael Dewar and his colleagues. Since then, phosphanthridine has attracted the attention of many researchers due to its unique chemical and biological properties.
作用機序
The mechanism of action of phosphanthridine is not fully understood. However, it has been proposed that phosphanthridine induces apoptosis in cancer cells by activating the caspase pathway. Phosphanthridine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Moreover, phosphanthridine can interact with DNA and RNA, leading to the inhibition of DNA synthesis and RNA transcription.
生化学的および生理学的効果
Phosphanthridine has been shown to induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, phosphanthridine can inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.
実験室実験の利点と制限
The advantages of using phosphanthridine in lab experiments include its potent anti-tumor activity, its fluorescent properties, and its ability to interact with DNA and RNA. However, the limitations of using phosphanthridine include its low solubility in water and its potential toxicity to normal cells.
将来の方向性
Future research on phosphanthridine should focus on the development of more efficient synthesis methods and the identification of its molecular targets in cancer cells. Moreover, the use of phosphanthridine in combination with other anti-cancer drugs should be explored. Furthermore, the potential use of phosphanthridine as a therapeutic agent for viral infections and inflammatory diseases should be investigated. Finally, the development of phosphanthridine-based fluorescent probes for imaging biological structures should be pursued.
Conclusion:
In conclusion, phosphanthridine is a promising compound with potent anti-tumor, anti-inflammatory, and anti-viral activities. Its unique chemical and biological properties make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of phosphanthridine have been discussed in this paper.
合成法
Phosphanthridine can be synthesized through several methods, including the reaction of 2-aminopyridine with triphenylphosphine and subsequent oxidation with iodine, the reaction of 2-aminopyridine with chlorodiphenylphosphine, and the reaction of 2-aminopyridine with chlorodiphenylphosphine and subsequent oxidation with hydrogen peroxide. The yields of these methods range from 30% to 70%.
科学的研究の応用
Phosphanthridine has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Phosphanthridine also exhibits anti-inflammatory and anti-viral activities. Moreover, phosphanthridine has been used as a fluorescent probe for imaging biological structures and as a ligand for metal complexes.
特性
CAS番号 |
161-95-5 |
|---|---|
製品名 |
Phosphanthridine |
分子式 |
C13H9P |
分子量 |
196.18 g/mol |
IUPAC名 |
phosphanthridine |
InChI |
InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H |
InChIキー |
GUXJCLTWFNVNIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
正規SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
同義語 |
Phosphanthridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
